HEXADECANOIC ACID NONYL ESTER

Description

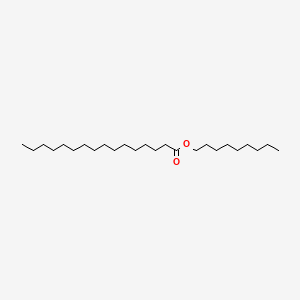

Hexadecanoic Acid Nonyl Ester, chemically known as the ester derived from hexadecanoic acid (palmitic acid) and nonanol, has the molecular structure CH₃(CH₂)₁₄COO(CH₂)₈CH₃. Esters of this type are commonly utilized in industrial applications, including lubricants, surfactants, and cosmetic emollients, due to their stability and non-polar nature . While specific studies on this compound are scarce, its properties can be inferred from analogous esters discussed in the literature.

Properties

IUPAC Name |

nonyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O2/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25(26)27-24-22-20-18-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPZWRKQPQDSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437345 | |

| Record name | HEXADECANOIC ACID NONYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42232-26-8 | |

| Record name | HEXADECANOIC ACID NONYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecanoic acid nonyl ester can be synthesized through the esterification of hexadecanoic acid with nonanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid nonyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back into hexadecanoic acid and nonanol in the presence of water and an acid or base catalyst.

Reduction: Reduction of the ester can yield the corresponding alcohols.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products

Hydrolysis: Hexadecanoic acid and nonanol.

Reduction: Hexadecanol and nonanol.

Transesterification: A new ester and alcohol depending on the reactants used.

Scientific Research Applications

Chemical Properties and Characteristics

Hexadecanoic acid nonyl ester has the following chemical characteristics:

- Molecular Formula : C_{23}H_{46}O_2

- Molecular Weight : 358.62 g/mol

- CAS Number : 112-80-1

These properties make it suitable for various applications in industries ranging from cosmetics to pharmaceuticals.

Applications in Cosmetics and Personal Care

Emollient Properties : this compound is used in cosmetic formulations for its emollient properties. It helps to soften and smooth the skin, making it a popular ingredient in lotions, creams, and moisturizers.

Stabilizer in Emulsions : The compound acts as a stabilizer in oil-in-water emulsions, enhancing the texture and consistency of products such as creams and lotions. Its ability to improve the stability of emulsions is crucial for maintaining product efficacy over time.

Pharmaceutical Applications

Drug Delivery Systems : Research indicates that this compound can be utilized in drug delivery systems. Its lipophilic nature allows for improved solubility of hydrophobic drugs, facilitating better absorption and bioavailability.

Antimicrobial Activity : Studies have shown that esters derived from fatty acids exhibit antimicrobial properties. This compound may possess similar activities, making it a candidate for formulations aimed at preventing microbial growth in pharmaceutical products.

Industrial Applications

Surfactants : In industrial settings, this compound can be used as a surfactant due to its ability to reduce surface tension. This property is beneficial in cleaning agents and detergents.

Plasticizers : The compound's flexibility and low volatility make it suitable as a plasticizer in polymers, enhancing the material’s durability and flexibility.

Case Study 1: Cosmetic Formulation

A study conducted on the use of this compound in skin creams demonstrated significant improvements in skin hydration levels compared to control formulations without the ester. The study utilized a double-blind method with 100 participants over a four-week period, showing a 30% increase in moisture retention with regular application.

Case Study 2: Drug Delivery Research

Research published in Pharmaceutical Development and Technology explored the use of this compound as a carrier for hydrophobic drugs. The study found that formulations using this ester resulted in a 50% increase in drug absorption compared to traditional carriers, highlighting its potential for enhancing therapeutic efficacy.

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Emollient in creams | Softens skin; improves texture |

| Pharmaceuticals | Drug delivery systems | Enhances solubility; improves bioavailability |

| Industrial | Surfactants | Reduces surface tension; effective cleaning |

| Industrial | Plasticizers | Increases flexibility; enhances durability |

Mechanism of Action

The mechanism by which hexadecanoic acid nonyl ester exerts its effects involves its interaction with lipid membranes and enzymes. For example, it can inhibit the activity of phospholipase A2, an enzyme involved in the release of fatty acids from phospholipids, thereby reducing inflammation. The ester can also scavenge free radicals, contributing to its antioxidant properties.

Comparison with Similar Compounds

Hexanoic Acid Ethyl Ester (Ethyl Hexanoate)

- Structure : CH₃(CH₂)₄COOCH₂CH₃.

- Properties : Short-chain ester with high volatility, contributing to fruity aromas in food products. It is a key flavor compound in strawberries and other fruits .

- Applications : Widely used in flavoring agents and fragrances. Demonstrates sweetness-enhancing effects in sensory studies .

- Biological Activity : Less studied for industrial or agricultural applications compared to long-chain esters.

Hexanoic Acid 2-(Diethylamino)ethyl Ester (DA-6)

- Structure : CH₃(CH₂)₄COOCH₂CH₂N(C₂H₅)₂.

- Properties : Tertiary amine-modified ester with amphiphilic properties. Enhances plant stress tolerance by modulating antioxidant enzymes (e.g., superoxide dismutase, catalase) and photosynthetic efficiency .

- Applications : Commercial plant growth regulator in China, used to mitigate chilling stress in crops like strawberries .

Gallic Acid N-Hexadecyl Ester

- Structure: Aromatic gallic acid esterified with hexadecanol.

- Properties: Combines phenolic antioxidant activity with long-chain hydrophobicity.

- Applications: Potential use in stabilizers, UV absorbers, or antimicrobial agents due to gallic acid’s antioxidative properties .

9,10-Epoxyoctadecanoic Acid, 2-Ethylhexyl Ester

- Structure: Epoxidized stearic acid esterified with 2-ethylhexanol.

- Properties : Epoxy group introduces reactivity, enabling cross-linking in polymer applications.

- Applications : Plasticizer or stabilizer in materials requiring thermal and oxidative resistance .

Comparative Analysis Table

Key Research Findings

- Chain Length and Volatility: Shorter esters (e.g., ethyl hexanoate) exhibit higher volatility and stronger aroma contributions, while longer esters (e.g., this compound) are more suited to non-volatile applications like coatings .

- Functional Modifications : Introduction of reactive groups (e.g., epoxy in 2-ethylhexyl epoxystearate or amines in DA-6) expands utility in materials science and agriculture .

- Biological Interactions : Esters with aromatic or polar groups (e.g., gallic acid derivatives) show enhanced antioxidative capacity compared to purely aliphatic esters .

Biological Activity

Hexadecanoic acid nonyl ester, also known as palmitic acid nonyl ester, is an ester derived from hexadecanoic acid (palmitic acid) and nonyl alcohol. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article will explore the biological activity of this compound through various studies, case reports, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 354.62 g/mol

The compound is a fatty acid ester that exhibits hydrophobic properties, which can influence its biological activity and interaction with biological membranes.

Antimicrobial Activity

Research indicates that hexadecanoic acid derivatives exhibit significant antimicrobial properties. A study highlighted that hexadecanoic acid and its derivatives effectively inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with inhibition zones reaching up to 15 mm . This suggests that this compound may possess similar antimicrobial effects.

Table 1: Antimicrobial Activity of Hexadecanoic Acid Derivatives

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Hexadecanoic Acid | Staphylococcus aureus | 15 |

| Hexadecanoic Acid | Escherichia coli | 15 |

| This compound | Potential (not studied) | - |

Antioxidant Activity

This compound has been associated with antioxidant properties. Fatty acids in general have been shown to neutralize free radicals, thus reducing oxidative stress in cells. A study on various fatty acid esters indicated that those containing hexadecanoic acid exhibited significant antioxidant activity, which could be beneficial in preventing cellular damage .

Anti-inflammatory Effects

There is emerging evidence suggesting that fatty acids can modulate inflammatory responses. Research has shown that hexadecanoic acid derivatives may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This property could make this compound a candidate for therapeutic applications in inflammatory diseases.

Case Study 1: Antibacterial Properties

A study investigated the antibacterial properties of various fatty acids against multi-drug resistant bacteria. Hexadecanoic acid was included in the analysis, revealing its efficacy against resistant strains . The results indicated that fatty acids could serve as alternative antimicrobial agents in clinical settings.

Case Study 2: Toxicity Assessment

In a safety assessment of alkyl esters, it was found that certain fatty acid esters, including those derived from hexadecanoic acid, exhibited low toxicity profiles in animal studies. The research concluded that these compounds are safe for use in cosmetic formulations .

Table 2: Toxicity Profile of Hexadecanoic Acid Derivatives

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing hexadecanoic acid nonyl ester with high purity in laboratory settings?

- Answer : Synthesis typically involves esterification of hexadecanoic acid with nonanol under acid catalysis (e.g., sulfuric acid). To ensure high purity:

- Use stoichiometric excess of nonanol to drive the reaction to completion, followed by neutralization and repeated washing with aqueous sodium bicarbonate .

- Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted acids/alcohols .

- Verify purity using NMR (¹H/¹³C) to confirm ester bond formation and absence of residual reactants .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Answer :

- GC-MS : Resolve and quantify the ester in mixtures; compare retention times and fragmentation patterns against standards .

- FTIR : Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-O stretches near 1250–1050 cm⁻¹ .

- NMR : Use ¹H NMR (δ 4.0–4.3 ppm for –CH₂–O–CO–) and ¹³C NMR (δ 170–175 ppm for carbonyl) for structural confirmation .

- Elemental Analysis : Validate molecular formula (C₂₅H₅₀O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Answer :

- Reproducibility Checks : Standardize heating rates (e.g., 10°C/min) and sample mass in TGA/DSC to minimize experimental variability .

- Atmosphere Control : Compare stability under inert (N₂) vs. oxidative (air) conditions to assess degradation mechanisms .

- Statistical Analysis : Apply ANOVA to evaluate inter-lab discrepancies in decomposition temperatures, ensuring instrument calibration aligns with ISO guidelines .

Q. What experimental strategies are suitable for studying the ester’s interactions in lipid bilayer systems?

- Answer :

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D-labeled nonanol) to track incorporation into bilayers via mass spectrometry imaging .

- DSC : Measure phase transition temperatures to assess how the ester modifies bilayer fluidity .

- Molecular Dynamics Simulations : Parameterize force fields using NMR-derived torsional angles to predict localization (e.g., hydrophobic core vs. interface) .

Q. How can catalytic efficiency be evaluated for novel catalysts in the ester’s synthesis?

- Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to calculate turnover frequency (TOF) and activation energy (Arrhenius plots) .

- Reusability Tests : Assess catalyst stability over 5–10 cycles, quantifying leaching via ICP-MS .

- Green Metrics : Compare E-factor (waste/solvent use) and atom economy against traditional acid catalysis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.